molecular formula C10H15NO6 B1300933 Diethyl (carboxymethylamino)methylenemalonate CAS No. 54132-81-9

Diethyl (carboxymethylamino)methylenemalonate

Cat. No. B1300933
CAS RN: 54132-81-9
M. Wt: 245.23 g/mol
InChI Key: VHDKFEVVWUENKR-UHFFFAOYSA-N
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Description

Diethyl (carboxymethylamino)methylenemalonate is a versatile compound that serves as a key intermediate in the synthesis of various heterocyclic systems. It is particularly useful in the construction of pyrazole, pyrimidine, quinoline, and other fused heterocyclic structures due to its active methylene group, which acts as a building block in these syntheses .

Synthesis Analysis

The synthesis of diethyl (carboxymethylamino)methylenemalonate derivatives can be achieved through various methods. For instance, diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate is prepared from acetone-1,3-dicarboxylates and N,N-dimethylformamide dimethyl acetal (DMFDMA), which can then be transformed into various substituted pyrimidines and pyridines through reactions with guanidine hydrochloride and other reagents . Additionally, diethyl ethoxymethylenemalonate has been used for the synthesis of triheterocyclic compounds and for the thermal cyclization of intermediate acrylates .

Molecular Structure Analysis

The molecular structure of diethyl (carboxymethylamino)methylenemalonate allows for the formation of complex heterocyclic systems. For example, the compound can undergo Lappin intramolecular cyclization to give pyridocarbazole derivatives, which align with the Markwald rule, indicating the formation of angular structures . The active methylene group is crucial for these cyclization reactions, enabling the formation of fused heterocyclic systems .

Chemical Reactions Analysis

Diethyl (carboxymethylamino)methylenemalonate undergoes various chemical reactions, including the Michael addition, where it can add to ethyl crotonate to form addition products that can be further hydrolyzed and decarboxylated . It also reacts with hydrazine hydrate to yield triazoles or pyrazoles, depending on the substituents present . These reactions highlight the compound's reactivity and its potential to form diverse heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl (carboxymethylamino)methylenemalonate are essential for its application in synthesis. Its basic property and structure make it a suitable starting material for synthesizing various heterocycles. The compound's reactivity is attributed to the presence of an active methylene group, which is a key functional group in organic synthesis, particularly in the construction of heterocyclic compounds . The active methylene group's role as a building block is suggested to be further researched, especially in the context of atom economy .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Diethyl (carboxymethylamino)methylenemalonate has been employed in the synthesis of pyrazolopyrimidopyrimidines as antimicrobial agents. The versatility of this reagent facilitates the synthesis of these compounds through reactions involving EMME and 1-substituted 3-(methylthio) 3H-pyrazolo[3,4-d]pyrimidine-4-amines, utilizing the Gould Jacob reaction. This approach highlights its role in generating compounds with potential antimicrobial properties (Rina, Nirmal, & Vivek, 2018).

Material Science and Organic Synthesis

The compound is also crucial in the formation of fused heterocyclic systems, interacting with N- and C- nucleophiles to yield diethyl heteroarylaminomethylenemalonates. These interactions demonstrate the potential of diethyl (carboxymethylamino)methylenemalonate in synthesizing complex organic structures, further emphasizing its utility in material science and organic chemistry (Kušar, Svete, & Stanovnik, 1996).

Advanced Organic Reactions

Its application extends to advanced organic reactions, such as the synthesis of methylenecyclobutene from diethyl methylenemalonate, showcasing its role in generating novel cyclic compounds. This synthesis involves the use of anthracene as a blocking group, illustrating the compound's flexibility in complex organic synthesis processes (Applequist & Roberts, 1956).

properties

IUPAC Name

2-[(3-ethoxy-2-ethoxycarbonyl-3-oxoprop-1-enyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO6/c1-3-16-9(14)7(10(15)17-4-2)5-11-6-8(12)13/h5,11H,3-4,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDKFEVVWUENKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNCC(=O)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364455
Record name N-[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (carboxymethylamino)methylenemalonate

CAS RN

54132-81-9
Record name N-[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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